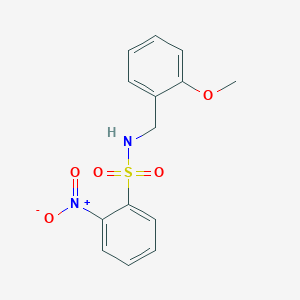

N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-21-13-8-4-2-6-11(13)10-15-22(19,20)14-9-5-3-7-12(14)16(17)18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQUIWFKZCMXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355274 | |

| Record name | STK002992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349099-29-2 | |

| Record name | STK002992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Benzenesulfonamide Derivatives in Contemporary Organic Synthesis

Benzenesulfonamide (B165840) derivatives are a cornerstone of modern organic and medicinal chemistry. The sulfonamide functional group (-SO₂NH₂) is a key structural motif found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. Beyond their biological activity, benzenesulfonamides are valuable intermediates in organic synthesis due to the robust nature of the sulfur-nitrogen bond and the ability of the sulfonamide group to influence the reactivity of adjacent functionalities.

In contemporary organic synthesis, these derivatives are employed in a variety of transformations. They can act as protecting groups for amines, directing groups for C-H activation, and precursors for the construction of complex nitrogen-containing heterocycles. The versatility of the benzenesulfonamide moiety allows for a wide range of structural modifications, enabling chemists to fine-tune the steric and electronic properties of molecules for specific applications.

Significance of N Substituted Sulfonamides As Versatile Building Blocks and Synthetic Intermediates

The introduction of a substituent on the nitrogen atom of a sulfonamide, creating an N-substituted sulfonamide, further expands its utility in organic synthesis. These compounds serve as crucial building blocks for the construction of more complex molecular architectures. The nature of the N-substituent can dramatically alter the chemical properties and reactivity of the sulfonamide.

For instance, the use of specific N-substituents can facilitate transformations that would otherwise be challenging. The 2-nitrobenzenesulfonyl group, in particular, is a well-established protecting group for primary and secondary amines. Its electron-withdrawing nature increases the acidity of the N-H proton, facilitating reactions such as alkylations and Mitsunobu reactions. Furthermore, the 2-nitrobenzenesulfonyl group can be readily cleaved under mild conditions, making it an attractive tool in multi-step syntheses.

The N-benzyl group and its derivatives, such as the 2-methoxybenzyl group, are also significant in synthetic strategies. The methoxybenzyl group can serve as a protecting group that can be removed under specific oxidative or acidic conditions. Its presence can also influence the conformational preferences of a molecule, which can be crucial in stereoselective synthesis.

Research Trajectory and Objectives for N 2 Methoxybenzyl 2 Nitrobenzenesulfonamide

Conventional Synthetic Approaches to this compound

The formation of this compound typically follows established protocols for sulfonamide synthesis. This involves the reaction of an amine with a sulfonyl chloride.

Reaction Conditions and Reagent Selection for Sulfonamide Formation

The synthesis of this compound is achieved by the reaction of 2-methoxybenzylamine with 2-nitrobenzenesulfonyl chloride. researchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine is a commonly used base for this transformation, and the reaction is typically performed in a solvent such as dichloromethane. researchgate.netnih.gov

The selection of reagents is crucial for the success of the synthesis. 2-Nitrobenzenesulfonyl chloride is chosen for its ability to introduce the 2-nitrobenzenesulfonyl (Ns) group, which serves as both a protecting and an activating group for the amine. researchgate.netchem-station.com The 2-methoxybenzylamine provides the other key structural component of the target molecule.

A representative reaction scheme is as follows:

2-methoxybenzylamine + 2-nitrobenzenesulfonyl chloride --(Pyridine, CH₂Cl₂)--> this compound

The reaction conditions are typically mild, often proceeding at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Optimization Studies in the Synthesis of this compound

While specific optimization studies for the synthesis of this compound are not extensively documented in the literature, general principles of sulfonamide synthesis can be applied to enhance the reaction efficiency. Key parameters that can be optimized include the choice of base, solvent, reaction temperature, and reaction time. researchgate.net

For instance, alternative bases to pyridine, such as triethylamine (B128534) or N,N-diisopropylethylamine, could be explored. The choice of solvent can also influence the reaction rate and yield, with solvents of varying polarity potentially offering advantages. Temperature control is another important factor; while the reaction often proceeds at room temperature, gentle heating or cooling may be beneficial in certain cases to improve the reaction rate or minimize side reactions.

The following table summarizes key parameters that can be optimized in the synthesis of this compound:

| Parameter | Variables | Potential Impact |

| Base | Pyridine, Triethylamine, N,N-Diisopropylethylamine | Reaction rate, ease of work-up |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Reagent solubility, reaction rate |

| Temperature | 0 °C to reflux | Reaction rate, side product formation |

| Reaction Time | Monitored by TLC | Ensuring complete conversion |

The "Ns-Strategy" in the Context of N-Substituted 2-Nitrobenzenesulfonamides

The "Ns-strategy" is a highly versatile synthetic method for the preparation of amines, where the 2-nitrobenzenesulfonyl (Ns) group plays a pivotal role. researchgate.net This strategy leverages the unique properties of the Ns group to facilitate the synthesis of a wide range of amine-containing compounds. researchgate.net

Role of the 2-Nitrobenzenesulfonyl (Ns) Group as an Activating Functionality for Amines

The 2-nitrobenzenesulfonyl (Ns) group is a strongly electron-withdrawing group. researchgate.net When attached to a nitrogen atom, it significantly increases the acidity of the N-H proton of the sulfonamide. researchgate.netnih.gov This enhanced acidity makes the sulfonamide nitrogen readily deprotonated by even weak bases, forming a sulfonamide anion. nih.gov This anion is a good nucleophile and can participate in a variety of subsequent reactions. nih.gov

The activation of the amine by the Ns group is a key feature of the Fukuyama amine synthesis, a powerful method for preparing secondary amines. chem-station.comchem-station.com This activation allows for the alkylation of the sulfonamide under mild conditions. chem-station.com

Alkylation Reactions Utilizing this compound as an Intermediate

This compound can serve as a key intermediate in the synthesis of N,N-disubstituted amines. Following its synthesis, the Ns-protected amine can be alkylated under various conditions. researchgate.net Common methods for alkylation include the use of alkyl halides in the presence of a base, or under Mitsunobu conditions with an alcohol. researchgate.netresearchgate.net

The reaction of this compound with an alkylating agent (e.g., an alkyl halide) in the presence of a base like potassium carbonate leads to the formation of the corresponding N,N-disubstituted sulfonamide. This intermediate can then be deprotected to yield the secondary amine.

The following table outlines common alkylation conditions for N-substituted 2-nitrobenzenesulfonamides:

| Alkylation Method | Reagents | Typical Conditions |

| Conventional Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃) | Solvent (e.g., DMF, CH₃CN), Room temperature or gentle heating |

| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | Anhydrous solvent (e.g., THF), 0 °C to room temperature |

Mechanistic Investigations of Ns-Group Deprotection

A significant advantage of the Ns group is its facile removal under mild conditions, which is often not possible with other sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group. researchgate.netnih.gov The deprotection of the Ns group is typically achieved by treatment with a soft nucleophile, most commonly a thiol in the presence of a base. researchgate.netchem-station.com

The mechanism of deprotection involves a nucleophilic aromatic substitution reaction. nih.govchem-station.com The thiolate anion attacks the carbon atom of the aromatic ring that is attached to the sulfur atom, forming a Meisenheimer complex as an intermediate. nih.govchem-station.com This is followed by the elimination of sulfur dioxide and the release of the free amine. chem-station.com

Common reagents used for the deprotection of the Ns group include thiophenol with potassium carbonate or cesium carbonate, or 2-mercaptoethanol (B42355) with DBU. researchgate.net The choice of thiol and base can be tailored to the specific substrate and desired reaction conditions. The byproducts of the deprotection are typically easy to separate from the desired amine product. researchgate.net

Theoretical and Computational Investigations of N 2 Methoxybenzyl 2 Nitrobenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics. researchgate.net

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. This process determines the bond lengths, bond angles, and torsion angles that define the three-dimensional structure of this compound. The optimized geometry is crucial as it forms the basis for all subsequent computational analyses. The calculations would reveal the spatial arrangement of the 2-methoxybenzyl and 2-nitrobenzenesulfonamide (B48108) moieties and how they influence each other to achieve the lowest energy state.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

|---|---|---|---|

| S-N | 1.63 | ||

| S-O1 | 1.43 | ||

| S-O2 | 1.43 | ||

| N-C (benzyl) | 1.47 | ||

| C-S-N | 107.5 | ||

| O-S-O | 120.0 | ||

| C-N-S-C | 65.0 | ||

| C-C-O-C (methoxy) | 178.0 |

Note: The values in this table are representative and based on typical values for similar sulfonamide structures.

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich methoxybenzyl ring, while the LUMO would likely be centered on the electron-withdrawing nitrobenzenesulfonamide group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. nih.gov In the MEP of this compound, negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the sulfonyl and nitro groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be found around the hydrogen atoms, particularly the amine proton, highlighting areas prone to nucleophilic attack.

Table 2: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Dipole Moment | 5.0 D |

Note: These values are estimations based on similar aromatic sulfonamides and serve as illustrative examples.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding vibrational modes are compared with experimental data to confirm the molecular structure. mdpi.com For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO2 group, the stretching vibrations of the NO2 group, N-H stretching, and various C-H and C=C stretching and bending modes of the aromatic rings. mdpi.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental results.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 2950-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretching | 1530 |

| NO₂ | Symmetric Stretching | 1350 |

| SO₂ | Asymmetric Stretching | 1340 |

| SO₂ | Symmetric Stretching | 1160 |

Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.

Analysis of Non-Covalent Interactions within the Molecular System

Non-covalent interactions play a crucial role in the stabilization of the molecular conformation and in determining its crystal packing.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. By mapping properties like d_norm, d_i, and d_e onto this surface, one can identify the nature and extent of different intermolecular contacts. For this compound, the analysis would likely reveal significant contributions from H···H, O···H, and C···H contacts, which are common in organic molecules. nih.gov The presence of the nitro and sulfonyl groups would likely lead to prominent O···H interactions, indicating the importance of hydrogen bonding in the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45 |

| O···H/H···O | 25 |

| C···H/H···C | 20 |

| N···H/H···N | 5 |

| Other | 5 |

Note: These percentages are illustrative and represent a plausible distribution for a molecule of this type.

Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) on SO₂ | σ*(S-N) | 5.2 |

| LP(N) | π*(C=C) of nitro-ring | 3.8 |

| LP(O) on methoxy (B1213986) | π*(C=C) of benzyl-ring | 4.5 |

| π(C=C) of benzyl-ring | π*(C=C) of nitro-ring | 2.1 |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. The values are hypothetical examples of what NBO analysis might reveal.

Computational Studies of Potential Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the nonlinear optical (NLO) properties of this compound. While the broader class of sulfonamide derivatives has garnered interest for potential applications in optoelectronics and photonics, this particular compound does not appear to have been investigated for its NLO characteristics. researchgate.netnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO behavior of molecules by calculating key parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov Such studies are crucial for identifying promising candidates for materials with applications in optical data storage, signal processing, and telecommunications. researchgate.net

However, without direct computational analysis of this compound, it is not possible to provide specific data tables detailing its dipole moment, polarizability, and hyperpolarizability values. The generation of such data would require dedicated quantum chemical calculations, which have not been reported in the available scientific literature. Therefore, a detailed discussion of its potential NLO properties remains speculative and awaits future computational research.

Reactivity and Reaction Mechanism Studies

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions on the 2-Nitrobenzenesulfonyl Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl systems bearing strong electron-withdrawing groups. The 2-nitrobenzenesulfonyl moiety is highly activated for such transformations. The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing a leaving group. mdpi.com This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

The presence of the nitro group in the ortho position is crucial for the stabilization of this intermediate. It delocalizes the negative charge through resonance, lowering the activation energy of the reaction. mdpi.com While N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide itself does not have a conventional leaving group on the nitrophenyl ring for a typical SNAr reaction, its synthesis from 2-nitrobenzenesulfonyl chloride and (2-methoxyphenyl)methanamine is a classic example of this reactivity, where chloride is the leaving group.

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the ipso-carbon of the nitrophenyl ring.

Formation of Meisenheimer Complex: The aromatic sextet is broken, and a resonance-stabilized anionic σ-complex (Meisenheimer complex) is formed. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group.

Elimination of Leaving Group: The leaving group (LG⁻) departs, and the aromaticity of the ring is restored, yielding the substituted product.

This inherent reactivity makes the 2-nitrobenzenesulfonyl core susceptible to attack by a variety of nucleophiles under appropriate conditions.

Mechanistic Pathways of Cyclization Reactions Involving this compound Analogues

Analogues of this compound are valuable precursors for the synthesis of nitrogen-containing heterocycles through cyclization reactions. These transformations often hinge on the chemical modification of the nitro group, which is converted into a reactive functional group that can participate in an intramolecular ring-forming reaction.

A common strategy for forming heterocyclic systems from nitroarenes is reductive cyclization. This process involves the reduction of the nitro group to a species such as a nitroso, hydroxylamino, or amino group, which then acts as an internal nucleophile. nih.govresearchgate.net The reduction can be achieved using various reagents, including transition metals, metal salts like titanium(III) chloride (TiCl₃) or tin(II) chloride (SnCl₂), or catalytic hydrogenation. nih.gov

The generally accepted mechanism for these cyclizations involves:

Reduction of the Nitro Group: The -NO₂ group is reduced. The extent of reduction determines the nature of the intermediate. A six-electron reduction yields an amino group (-NH₂), while two- and four-electron reductions yield nitroso (-NO) and hydroxylamino (-NHOH) groups, respectively.

Intramolecular Nucleophilic Attack: The newly formed nucleophilic nitrogen atom attacks an electrophilic site within the same molecule.

Cyclization and Aromatization: Following the initial ring closure, subsequent elimination or rearrangement steps often occur to yield a stable, aromatic heterocyclic product.

For N-aryl-2-nitrobenzenesulfonamide analogues, reduction of the nitro group to an amine creates a 1,2-diaminobenzene derivative, which is a key intermediate for the synthesis of benzimidazoles. nih.gov

| Reagent Class | Example | Intermediate | Product Type |

| Metal Chlorides | SnCl₂, TiCl₃ | Amino, Nitroso | Indoles, Benzimidazoles |

| Catalytic Hydrogenation | H₂, Pd/C | Amino | Fused Heterocycles |

| Phosphites | P(OEt)₃ | Nitrene | Carbazoles, Indoles |

Table 1: Common reagents and outcomes in reductive cyclization of nitroarenes.

More complex and efficient synthetic routes involve tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. Research has demonstrated a novel route for synthesizing 1-(phenylsulfonyl)-1H-benzimidazoles from 2-nitro-N-phenylbenzenesulfonamide analogues using tin(II) chloride. nih.govresearchgate.netacs.org This transformation proceeds through a proposed tandem sequence of reduction, ammonolysis, condensation, and deamination. nih.govacs.org

The proposed mechanistic pathway, when applied to an analogue of this compound, involves several key steps:

Reduction: SnCl₂ reduces the 2-nitro group on the benzenesulfonamide (B165840) moiety to a 2-amino group, forming a 2-aminobenzenesulfonamide (B1663422) intermediate. acs.org

Condensation with Nitrile: In the presence of a nitrile solvent (e.g., acetonitrile), the newly formed aniline (B41778) derivative undergoes a condensation reaction. The nitrile is activated, and the aniline attacks to form an N-aryl amidine intermediate.

Intramolecular Cyclization: The sulfonamide nitrogen then acts as a nucleophile, attacking the amidine carbon to form the five-membered imidazole (B134444) ring.

Deamination/Cleavage: A final step involves the cleavage and removal of the benzenesulfonyl group to yield the final benzimidazole (B57391) product. nih.gov

This powerful tandem process allows for the construction of complex heterocyclic frameworks from relatively simple starting materials in a single synthetic operation. researchgate.net

Reactivity Profiles Towards Various Reagent Classes

The this compound molecule possesses several reactive sites, leading to a diverse reactivity profile.

Acids and Bases: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. Under strongly acidic conditions, the sulfonamide N-S bond can undergo hydrolysis, although sulfonamides are generally more resistant to acid hydrolysis than carboxamides. researchgate.netresearchgate.net

Reducing Agents: As discussed, the nitro group is highly susceptible to reduction. A variety of reagents, from metal hydrides to catalytic hydrogenation, can reduce the nitro group to amine, hydroxylamine, or nitroso functionalities, which is often the initiating step in cyclization reactions. nih.gov

Nucleophiles: The 2-nitrobenzenesulfonyl aromatic ring is activated towards SNAr reactions. Furthermore, the sulfonamide linkage itself can be cleaved by specific nucleophiles. For instance, the 2-nitrobenzenesulfonamide (B48108) group has been employed as a chemical linker that is stable under general conditions but can be selectively cleaved inside a cell by the glutathione (B108866) (GSH)/glutathione S-transferase (GST) system, highlighting its reactivity towards biological thiols. nih.gov This suggests a susceptibility to cleavage by soft nucleophiles, likely initiated by an attack on the sulfonyl sulfur.

Electrophiles: Both aromatic rings in the molecule are generally deactivated towards electrophilic aromatic substitution. The 2-nitrobenzenesulfonyl ring is strongly deactivated by both the nitro and sulfonyl groups. The N-(2-methoxybenzyl) ring is activated by the methoxy (B1213986) group but deactivated by its attachment to the electron-withdrawing sulfonamide nitrogen, making electrophilic substitution challenging.

| Reagent/Condition | Functional Group Targeted | Resulting Transformation |

| Strong Base (e.g., NaH) | Sulfonamide N-H | Deprotonation to form an anion |

| Strong Acid (e.g., H₂SO₄) | Sulfonamide N-S bond | Potential for hydrolysis |

| Reducing Agent (e.g., SnCl₂) | Aromatic Nitro Group | Reduction to -NH₂, -NHOH, or -NO |

| Nucleophile (e.g., R-SH) | Sulfonyl Sulfur / Aryl Carbon | Cleavage of N-S bond or SNAr |

Table 2: Summary of the reactivity of this compound towards different reagent classes.

Exploration of Derivatives and Structural Analogues of N 2 Methoxybenzyl 2 Nitrobenzenesulfonamide

The study of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide and its analogues provides significant insights into the chemical properties and potential applications of substituted sulfonamides. Researchers have explored various derivatives to understand how structural modifications influence their synthesis, reactivity, and physicochemical attributes.

Applications in Organic Synthesis and Chemical Science Research

Utilization as a Synthetic Intermediate for the Preparation of Other Nitrogen-Containing Compounds

A primary application of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide is its role as a precursor for the synthesis of a variety of nitrogen-containing compounds. The 2-nitrobenzenesulfonyl (nosyl) group serves as an effective protecting group for the amine functionality, which can be readily cleaved under mild conditions to liberate the corresponding amine.

This compound is an excellent substrate for the synthesis of secondary amines. The general strategy involves the alkylation or arylation of the sulfonamide nitrogen followed by the removal of the nosyl protecting group. The protection of a primary amine, in this case, 2-methoxybenzylamine (B130920), with 2-nitrobenzenesulfonyl chloride affords the stable N-monosubstituted sulfonamide. This intermediate can then be subjected to N-alkylation under various conditions, including the use of alkyl halides in the presence of a base, or through Mitsunobu conditions.

The subsequent deprotection of the resulting N,N-disubstituted 2-nitrobenzenesulfonamide (B48108) is typically achieved by treatment with a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate. This process is highly efficient and proceeds via the formation of a Meisenheimer complex, yielding the desired secondary amine in excellent yields. This methodology is advantageous due to the high reactivity of the nosyl-protected amine towards alkylation and the mild conditions required for deprotection, which are compatible with a wide range of functional groups.

A representative reaction scheme for the formation of a secondary amine is presented below:

Protection: 2-methoxybenzylamine reacts with 2-nitrobenzenesulfonyl chloride to form this compound.

Alkylation: The sulfonamide is then alkylated with an alkyl halide (R-X) in the presence of a base.

Deprotection: The resulting N,N-disubstituted sulfonamide is treated with a thiol and base to yield the secondary amine.

Table 1: Representative Examples of Secondary Amine Synthesis using the Nosyl Group

| Entry | Alkylating Agent (R-X) | Deprotection Conditions | Product (Secondary Amine) |

|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | Thiophenol, K₂CO₃, DMF | N-benzyl(2-methoxybenzyl)amine |

| 2 | Ethyl iodide | Thiophenol, K₂CO₃, DMF | N-ethyl(2-methoxybenzyl)amine |

The reactivity of the 2-nitrobenzenesulfonamide moiety has been harnessed in the synthesis of complex heterocyclic structures. The electron-deficient nature of the 2-nitrophenyl ring, coupled with the reactivity of the sulfonamide group, facilitates intramolecular cyclization reactions to form various heterocyclic systems.

For instance, N-substituted 2-nitrobenzenesulfonamides are precursors for the synthesis of imidazo[2,1-a]isoindolones. acs.org This transformation can be achieved through a one-step process involving an intramolecular C-arylation followed by a spontaneous cycloaddition and cyclocondensation cascade. acs.org While the direct synthesis from this compound has not been explicitly detailed, the general methodology provides a pathway to such complex scaffolds.

The synthesis of benzothiazines, another important class of sulfur-nitrogen heterocycles, can also be envisioned starting from related sulfonamide precursors. The general approach often involves the cyclization of N-substituted sulfonamides where the substituent contains a suitable functional group that can participate in the ring-forming reaction.

Integration into Cleavable Linker Methodologies for Synthetic Studies

The 2-nitrobenzenesulfonamide group has been effectively employed as a cleavable linker in various synthetic methodologies. Its stability under a range of reaction conditions, combined with its selective cleavage under specific reducing environments, makes it a valuable tool in solid-phase synthesis and for the construction of prodrugs.

For example, the 2-nitrobenzenesulfonamide linkage has been shown to be stable under extracellular conditions but can be cleaved intracellularly by the action of glutathione (B108866) (GSH) in the presence of glutathione S-transferase (GST). This selective cleavage makes it a suitable linker for drug delivery systems, where the active molecule is released only after entering the target cells.

Research into Non-Linear Optical (NLO) Applications based on Theoretical Predictions

There is growing interest in the non-linear optical (NLO) properties of organic molecules, and sulfonamide derivatives have been identified as promising candidates in this field. Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict the NLO properties of various sulfonamides. These studies calculate parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

This compound possesses key structural features that are desirable for NLO applications. The molecule contains an electron-donating methoxy (B1213986) group on the benzyl ring and an electron-withdrawing nitro group on the benzenesulfonyl moiety. This donor-acceptor framework can lead to a large molecular dipole moment and significant hyperpolarizability, which are crucial for a strong NLO response.

While experimental data on the NLO properties of this compound are not yet available, theoretical calculations on structurally related molecules suggest that it could exhibit significant NLO activity.

Table 2: Theoretical NLO Properties of Representative Sulfonamide Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| N-(4-nitrophenyl)benzenesulfonamide | DFT/B3LYP | 5.8 | 235 | 1850 |

Exploration as Ligands or Components in Catalytic Systems (General Sulfonamide Research)

Sulfonamide derivatives have been widely explored as ligands in various catalytic systems. The sulfonamide nitrogen can coordinate to a metal center, and the electronic and steric properties of the ligand can be readily tuned by varying the substituents on the sulfur and nitrogen atoms. This versatility has led to the development of a wide range of sulfonamide-based catalysts for various organic transformations.

These ligands have been successfully employed in asymmetric catalysis, including transfer hydrogenation, ring-opening polymerization, and carbon-carbon bond-forming reactions. The ability of the sulfonamide group to act as a chiral auxiliary has been particularly valuable in the development of enantioselective catalysts. While the direct use of this compound as a ligand in catalysis is not extensively documented, its structural motifs are present in many successful sulfonamide-based ligands.

Table 3: Examples of Catalytic Systems Employing Sulfonamide Ligands

| Catalyst Type | Ligand Structure | Metal | Application |

|---|---|---|---|

| Transfer Hydrogenation | N-tosyl-1,2-diphenylethylenediamine | Ru | Asymmetric reduction of ketones |

| Ring-Opening Polymerization | Bis(sulfonamide)amine | Zr, Ti | Polymerization of lactide |

Future Research Directions and Perspectives

Development of Sustainable and Green Chemistry Methodologies for the Synthesis of N-(2-methoxybenzyl)-2-nitrobenzenesulfonamide

The synthesis of sulfonamides, including this compound, has traditionally relied on well-established but often environmentally taxing methods. The future of its synthesis lies in the adoption of green and sustainable chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Photocatalysis: A promising green approach involves the use of photocatalysis. This method can facilitate the synthesis of sulfonamides under mild conditions, often at room temperature and using visible light as an energy source. Transition-metal-free photocatalytic strategies are particularly attractive as they avoid the use of heavy metals, further enhancing the green credentials of the synthesis. For instance, a novel photocatalytic system using NaI as a dual-functional transfer reagent has been shown to be effective for the modular synthesis of a diverse range of arylsulfonamides.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The use of meso-reactor apparatuses in a flow setup can lead to waste minimization and the use of greener media and non-toxic reactants. A fully automated flow-through process for the production of secondary sulfonamides has been developed, showcasing the potential for high-purity, scalable synthesis.

Alternative Solvents and Solvent-Free Conditions: A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). Research into conducting the synthesis of sulfonamides in water or deep eutectic solvents (DESs) is a significant step in this direction. Furthermore, solvent-free ("neat") reaction conditions, potentially facilitated by microwave or ultrasonic irradiation, represent an even greener alternative, often leading to shorter reaction times and higher yields.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Biocatalysis offers high selectivity and operates under mild conditions, reducing the environmental impact of chemical processes. Exploring enzymatic pathways for the synthesis of this compound could lead to highly efficient and sustainable production methods.

| Green Synthesis Method | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions (room temperature, visible light), potential for transition-metal-free catalysis, high efficiency. |

| Flow Chemistry | Enhanced safety, improved scalability, waste minimization, potential for automation and high-throughput synthesis. |

| Alternative Solvents | Reduced use of volatile organic compounds (VOCs), improved safety, potential for novel reactivity in green media like water or deep eutectic solvents. |

| Solvent-Free Conditions | Elimination of solvent waste, potentially faster reaction times, and simplified purification processes. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (physiological pH and temperature), use of renewable resources. |

Advanced Computational Modeling for Predictive Synthesis, Reactivity, and Material Science Applications

Computational modeling is becoming an indispensable tool in modern chemical research. For this compound, advanced computational techniques can accelerate the discovery of new synthetic routes, predict its reactivity, and guide its application in material science.

Predictive Synthesis and Machine Learning: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic reactions. This approach can be used to optimize reaction conditions for the synthesis of this compound, saving time and resources. For example, a machine learning model has been developed to predict the success of sulfamide (B24259) synthesis via sulfur(VI) fluoride (B91410) exchange, demonstrating the potential of this approach for sulfonamides. nih.gov

Density Functional Theory (DFT) for Reactivity Analysis: DFT calculations can provide detailed insights into the electronic structure and reactivity of this compound. By calculating properties such as molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and functional materials. DFT studies have been successfully used to investigate the structure-activity relationships of various sulfonamide derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules or materials. In the context of materials science, MD simulations could predict how the molecule incorporates into a polymer matrix or adsorbs onto a surface. For instance, MD simulations have been employed to understand the interactions between sulfonamides and biological targets like enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and In Silico Design: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. These models can be used to predict the potential applications of this compound in areas such as medicinal chemistry or agrochemicals. nih.gov Furthermore, in silico screening of virtual libraries of related compounds can identify derivatives with enhanced properties for specific applications, such as novel cathode materials for lithium-ion batteries. acs.org

| Computational Method | Application for this compound |

| Machine Learning | Predictive synthesis, optimization of reaction conditions, prediction of material properties. |

| Density Functional Theory (DFT) | Analysis of electronic structure, prediction of reactivity, understanding reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular interactions, study of conformational changes, prediction of material properties. |

| QSAR and In Silico Design | Prediction of biological activity, design of new derivatives with improved properties, virtual screening for novel applications. |

Exploration of Novel Research Applications in Emerging Fields of Chemical Science

The unique combination of the 2-nitrobenzenesulfonamide (B48108) and N-(2-methoxybenzyl) moieties suggests that this compound could find applications in several emerging areas of chemical science.

Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore found in a wide range of drugs. The 2-nitrobenzenesulfonamide moiety, in particular, has been investigated for its potential in drug delivery. It can act as a chemical linker that is stable in the bloodstream but is cleaved inside cells, allowing for the targeted release of therapeutic agents like siRNA. nih.gov A related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown antileishmanial activity. nih.gov Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents, including anticancer drugs. acs.org

Agrochemicals: Sulfonamides are also prevalent in the agrochemical industry, with applications as herbicides and insecticides. scispace.comnbinno.comepa.gov The structural features of this compound could be optimized to develop new crop protection agents with novel modes of action.

Materials Science: The rigid structure and potential for hydrogen bonding of sulfonamides make them interesting building blocks for new materials. Research has explored the use of sulfonamide-containing polymers for various applications. The specific properties of this compound could be harnessed in the design of functional materials, such as organic electronics or porous materials for adsorption and separation. nih.gov

Catalysis: Chiral bifunctional sulfonamides have emerged as powerful organocatalysts for asymmetric synthesis. researchgate.net The this compound scaffold could be modified to create new chiral catalysts for a variety of chemical transformations, contributing to the development of more efficient and selective synthetic methods.

| Emerging Field | Potential Application of this compound |

| Medicinal Chemistry | Scaffold for novel therapeutics, cleavable linker for drug delivery systems. |

| Agrochemicals | Development of new herbicides and insecticides with unique modes of action. |

| Materials Science | Building block for functional polymers, organic electronics, and porous materials. |

| Asymmetric Catalysis | Precursor for the development of novel chiral organocatalysts. |

Q & A

Q. Table 1: Key Crystallographic Data for Sulfonamide Derivatives

| Compound | Space Group | R-factor (%) | Hydrogen Bonds (Å) | Reference |

|---|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | P2/c | 4.12 | N–H···O=S (2.89) | |

| N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide | C2/c | 3.98 | N–H···O–NO (3.02) |

Q. Table 2: Synthetic Yield Optimization

| Reaction Condition | Yield (%) | By-Products |

|---|---|---|

| 0°C, 1.1 eq sulfonyl chloride | 78 | <5% disulfonylation |

| 25°C, 1.5 eq sulfonyl chloride | 62 | 12% disulfonylation |

Key Recommendations for Researchers

- Prioritize low-temperature crystallography to resolve conformational flexibility in the sulfonamide group.

- Use computational tools (e.g., Gaussian, ORCA) to predict reactive sites before experimental validation.

- Cross-validate biological activity data with multiple assays to address variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.